molecular formula C24H30FN3O3 B12390126 Sigma-2 Radioligand 1

Sigma-2 Radioligand 1

Cat. No.: B12390126
M. Wt: 427.5 g/mol
InChI Key: BJPCFIBNHQQLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sigma-2 receptors (S2R), now identified as TMEM97, are transmembrane proteins implicated in cancer proliferation, neurological disorders, and cellular calcium modulation . Sigma-2 Radioligand 1, referred to here as [³H]-DTG (1,3-di(2-tolyl)guanidine), is a historically validated, non-selective radioligand used to probe S2R in the presence of Sigma-1 (S1R) blockers like (+)-pentazocine . It binds to S2R with nanomolar affinity (KD ~20–30 nM) and is widely employed in saturation and competitive inhibition assays . Despite its utility, [³H]-DTG lacks selectivity for S2R over S1R, necessitating masking agents to isolate S2R binding .

Properties

Molecular Formula

C24H30FN3O3

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one

InChI

InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3

InChI Key

BJPCFIBNHQQLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC

Origin of Product

United States

Preparation Methods

Chemical and Physical Characteristics

Sigma-2 Radioligand 1 possesses specific chemical and physical properties that influence its preparation methods. Understanding these fundamental characteristics is essential for developing appropriate formulation strategies.

Basic Properties

The compound is characterized by the following properties:

Parameter Specification
Molecular Formula C24H30FN3O3
Molecular Weight 427.51 g/mol
CAS Number 2860554-32-9
Physical Appearance Typically exists as solid at room temperature
HS Tariff Code 2934.99.9001

This compound is specifically designed to target sigma-2 receptors, which are predominantly found in cancerous tissues. This selective targeting capability makes it valuable for diagnosing and studying cancerous tissues through nuclear medicine imaging techniques.

Stock Solution Preparation

The initial step in preparing this compound for experimental or clinical use involves creating appropriate stock solutions. This process requires careful consideration of solvent selection and concentration calculations.

Solvent Selection

Solubility considerations are paramount when preparing stock solutions of this compound:

  • Primary solvent: DMSO (dimethyl sulfoxide) is the preferred solvent for initial dissolution
  • Alternative solvents: If solubility in DMSO is limited, alternative solvents such as H₂O, ethanol, or DMF may be utilized
  • Testing recommendation: Use a minute amount of product when testing solubility to minimize sample loss

Stock Solution Concentration Calculations

Precise calculations are necessary when preparing stock solutions at various concentrations:

Amount of Compound 1 mM Solution 5 mM Solution 10 mM Solution
1 mg 2.3391 mL 0.4678 mL 0.2339 mL
5 mg 11.6956 mL 2.3391 mL 1.1696 mL
10 mg 23.3913 mL 4.6783 mL 2.3391 mL

These calculations are based on the molecular weight of 427.51 g/mol and represent the volume of solvent required to achieve the specified molar concentration.

Formulation Methods for In Vivo Applications

For in vivo applications, this compound often requires specific formulation strategies to address solubility limitations and ensure appropriate delivery to target tissues.

Injection Formulations

Several formulation options are available for preparing this compound for injection (IP/IV/IM/SC routes):

Formulation Option 1: DMSO-Tween 80-Saline
Component Ratio Example (for 1 mL)
DMSO 10 100 μL DMSO stock solution
Tween 80 5 50 μL Tween 80
Saline 85 850 μL Saline

Saline preparation: Dissolve 0.9 g of sodium chloride in 100 mL ddH₂O to obtain a clear solution.

Formulation Option 2: DMSO-PEG300-Tween 80-Saline
Component Ratio Example (for 1 mL)
DMSO 10 100 μL DMSO
PEG300 40 400 μL PEG300
Tween 80 5 50 μL Tween 80
Saline 45 450 μL Saline

This formulation provides an alternative with increased solubilizing capacity through the addition of PEG300.

Formulation Option 3: DMSO-Corn Oil
Component Ratio Example (for 1 mL)
DMSO 10 100 μL DMSO
Corn oil 90 900 μL Corn oil

This formulation is particularly useful for lipophilic compounds and longer-acting preparations.

Practical Example of Working Solution Preparation

For preparing a 1 mL working solution at 2.5 mg/mL concentration using Formulation Option 3:

  • Prepare a 25 mg/mL stock solution in DMSO
  • Take 100 μL of the DMSO stock solution
  • Add 900 μL corn oil
  • Mix thoroughly until a clear solution or uniform suspension is obtained
  • The resulting 2.5 mg/mL solution is ready for use in animal studies

Radioactive Labeling Considerations

This compound is often used with radioactive labels, particularly fluorine-18 ([18F]), for PET imaging applications.

[18F] Labeling for PET Imaging

The [18F] Modified this compound has demonstrated exceptional properties for visualization of tumors in micro-PET/CT imaging, exhibiting high tumor uptake and favorable tumor-to-background ratio. The radiochemical preparation requires specialized facilities and expertise in radiochemistry.

Key considerations for radioactive labeling include:

  • Radiochemical yield optimization
  • Specific activity requirements
  • Radiochemical purity assessment
  • Stability of the radiolabeled compound
  • Quality control procedures for clinical applications

Quality Control and Analysis

Quality control is a critical aspect of this compound preparation, particularly when intended for diagnostic applications.

Analytical Methods

Several analytical techniques are employed to assess the purity and integrity of prepared this compound:

  • High-Performance Liquid Chromatography (HPLC)
  • Mass Spectrometry (MS)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Thin-Layer Chromatography (TLC)

Specific Parameters for Radioactive Preparations

For radiolabeled preparations, additional quality control parameters include:

  • Radiochemical purity (typically >95% required for clinical applications)
  • Specific activity (measured in GBq/μmol)
  • Radionuclidic purity
  • Sterility and endotoxin testing (for clinical preparations)

Research Applications

The preparation methods for this compound are closely aligned with its applications in research and clinical diagnosis.

Tumor Imaging Applications

This compound has demonstrated significant utility in cancer research and diagnosis due to its selective binding to sigma-2 receptors, which are overexpressed in various types of tumors. When properly prepared and labeled with appropriate radioisotopes, it serves as a valuable tool for:

  • Early cancer detection
  • Tumor characterization
  • Treatment response monitoring
  • Cancer research studies

The compound's mechanism of action involves selective binding to sigma-2 receptors in cancerous tissues, potentially modulating receptor activity and influencing cellular pathways related to proliferation and survival.

Scientific Research Applications

Key Applications

  • Cancer Imaging
    • Positron Emission Tomography (PET) : Sigma-2 radioligands are utilized in PET imaging to visualize tumors. The increased density of sigma-2 receptors in proliferating cells allows for enhanced imaging contrast, aiding in the detection and characterization of various cancers .
    • Single Photon Emission Computed Tomography (SPECT) : Similar to PET, SPECT imaging leverages sigma-2 ligands to provide insights into tumor biology and progression through receptor density mapping .
  • Therapeutic Targeting
    • Chemotherapeutic Agents : Sigma-2 ligands have shown potential as chemotherapeutics due to their ability to induce cell death in tumor cells via apoptotic and non-apoptotic pathways . For instance, ligands like [125I]RHM-4 have been developed for targeted therapy against solid tumors .
    • Biomarkers for Proliferation : The expression levels of sigma-2 receptors can serve as biomarkers for assessing the proliferative status of tumors, providing critical information for treatment planning and monitoring .
  • Molecular Probes Development
    • The development of sigma-2 selective ligands has facilitated the creation of molecular probes that can be used to study receptor dynamics and interactions within tumor microenvironments. These probes help elucidate the biological functions of sigma-2 receptors and their role in cancer progression .

Case Study 1: Imaging Proliferative Breast Cancer

A study demonstrated that sigma-2 receptor density is approximately tenfold higher in proliferative breast cancer cells compared to quiescent cells. Using sigma-2 radioligands for PET imaging allowed researchers to accurately assess tumor proliferation rates and response to therapy .

Case Study 2: Therapeutic Efficacy

In vitro studies using [125I]RHM-4 indicated that this radioligand effectively binds to sigma-2 receptors in HeLa cells, leading to increased apoptosis rates. This suggests its potential utility as a therapeutic agent in treating cervical cancer by targeting sigma-2 receptor-mediated pathways .

Data Table: Comparison of Sigma-2 Radioligands

RadioligandBinding Affinity (nM)ApplicationNotes
[125I]RHM-4570.6Therapeutic AgentEffective in inducing apoptosis
[3H]DTGVariableImaging StudiesUsed for both sigma-1 and sigma-2
3H-pentazocine3Sigma-1 Receptor StudiesLow affinity for sigma-2

Comparison with Similar Compounds

Comparison with Similar Sigma-2 Radioligands

Binding Affinity and Selectivity

The table below compares [³H]-DTG with newer, selective S2R ligands:

Compound S2R Ki (nM) S1R Ki (nM) Selectivity Ratio (S1R/S2R) Key Features
[³H]-DTG 20–30 30–50 ~1.5 Non-selective; requires S1R masking
WC-26 2.6 1436 552 High S2R affinity; azabicyclononane analog
[¹⁸F]ISO-1 7.0 330 47 PET imaging biomarker; correlates with tumor proliferation
Compound 9f 4.8* 1890 395 Indole-based; >50% displacement in 16/64 off-target assays
SV119 5.2 1417 273 Azabicyclononane; low cytotoxicity
CB-64D 6.0 >10,000 >1667 Enantioselective; induces Ca²⁺ release from ER

*Estimated from selectivity ratio.

Key Findings :

  • [³H]-DTG has moderate S2R affinity but poor selectivity, requiring experimental adjustments to isolate S2R .
  • WC-26 and Compound 9f exhibit superior selectivity (>100-fold) and sub-5 nM S2R affinity, making them ideal for targeted studies .
  • [¹⁸F]ISO-1 is the only ligand validated for clinical PET imaging, linking S2R density to tumor proliferation .

Functional and Pharmacological Profiles

Cytotoxicity in Cancer Cells:
  • WC-26 and SV119 show potent cytotoxicity (EC50 ~50–100 nM) in breast (MDA-MB-435) and colon carcinoma cells via caspase-3 activation .
Calcium Signaling:
  • CB-64D and ibogaine induce transient Ca²⁺ release from the endoplasmic reticulum (ER) via S2R, a mechanism absent in [³H]-DTG studies .
Off-Target Effects:
  • Compound 9f displaces >50% radioligand binding in only 1/64 off-target assays (glycine receptors), demonstrating exceptional specificity .
  • [³H]-DTG binds to S1R, dopamine transporters, and ion channels unless masked .

Limitations and Challenges

  • Species Variability : S2R ligand affinities differ between human and rodent models (e.g., CB-64D shows higher potency in human neuroblastoma cells) .
  • Functional Heterogeneity : Ligands like siramesine and WC-26 activate divergent pathways (lysosomal leakage vs. caspase-3), complicating mechanistic studies .
  • Radioligand Detection Issues : Chromophore-containing ligands (e.g., Compound 16 ) interfere with assay systems, skewing Ki measurements .

Biological Activity

Sigma-2 receptors (σ2R) are increasingly recognized as significant targets in pharmacology, particularly in cancer research and neuropharmacology. Sigma-2 Radioligand 1 (often abbreviated as Sigma-2 R1) has shown promise in various biological activities, including tumor targeting, neuroprotection, and apoptosis induction. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, efficacy in different cell lines, and potential therapeutic applications.

Overview of Sigma-2 Receptors

Sigma-2 receptors are transmembrane proteins that exhibit a higher density in proliferating tumor cells compared to quiescent cells. This characteristic makes them valuable biomarkers for cancer imaging and therapeutic targeting. The σ2R is associated with various cellular functions, including modulation of cell proliferation and apoptosis pathways. Recent studies have demonstrated that ligands targeting σ2R can induce cell death through both apoptotic and non-apoptotic mechanisms, making them attractive candidates for cancer therapy .

The biological activity of this compound primarily involves its interaction with the σ2R, which is linked to several intracellular signaling pathways:

  • Calcium Signaling : Sigma-2 ligands have been shown to increase intracellular calcium levels by releasing calcium from thapsigargin-sensitive stores in the endoplasmic reticulum. This calcium influx is critical for triggering apoptotic pathways in various cancer cell lines .
  • Apoptosis Induction : Studies indicate that exposure to Sigma-2 ligands leads to morphological changes in cells characteristic of apoptosis, including cell rounding and detachment. The activation of caspase pathways has been implicated in this process .

Efficacy Studies

Several studies have investigated the efficacy of this compound across different cell lines:

Cell Line Effect Observed Mechanism Reference
SK-N-SH NeuroblastomaInduction of apoptosisActivation of caspase-dependent pathways
C6 GliomaMorphological changesCalcium signaling and caspase activation
HeLa CellsBinding affinity studiesCRISPR-mediated receptor knockout

In HeLa cells, radioligand binding studies using [125I] RHM-4 revealed that knocking out PGRMC1 did not significantly alter the binding characteristics for σ2R ligands, suggesting that other mechanisms may also be involved in ligand-receptor interactions .

Case Study 1: Tumor Imaging

A notable application of this compound is its use in tumor imaging. A study validated a PET radioligand based on σ2R that demonstrated high specificity for proliferating tumor cells. This radioligand was effective in distinguishing between malignant and benign tissues in rodent models and human clinical trials .

Case Study 2: Neuroprotection

Research has indicated that certain sigma ligands can provide neuroprotective effects by modulating sigma receptor activity. In models of neurodegeneration, this compound exhibited potential protective effects against neuronal cell death, possibly through its ability to regulate calcium homeostasis and inhibit apoptotic signaling pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural characterization of Sigma-2 Radioligand 1?

  • Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure purity via high-performance liquid chromatography (HPLC) and validate spectral data against established reference libraries. For novel compounds, provide detailed synthetic pathways and purity thresholds (>95%) in the main manuscript, with raw spectral data in supplementary materials .

Q. How should researchers design binding affinity assays for this compound to ensure reproducibility?

  • Methodological Answer : Use radioligand displacement assays with standardized protocols (e.g., competitive binding curves, saturation binding with [³H]-ligands). Include controls for nonspecific binding (e.g., excess cold ligand) and validate assay conditions (pH, temperature, membrane preparation) across ≥3 independent replicates. Report affinity constants (Ki or Kd) with 2-sigma confidence intervals to account for variability .

Q. What criteria should guide the selection of in vitro models for studying this compound’s pharmacological profile?

  • Methodological Answer : Prioritize cell lines expressing native Sigma-2 receptors (e.g., MCF-7 breast cancer cells) over transfected models to mimic physiological conditions. Validate receptor density via Western blot or qPCR. Include dose-response curves and cytotoxicity assessments (IC₅₀) to differentiate receptor-specific effects from off-target toxicity .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across receptor subtypes be resolved?

  • Methodological Answer : Conduct cross-reactivity screens against Sigma-1, dopamine, and opioid receptors using orthogonal assays (e.g., functional cAMP assays, calcium flux). Apply statistical frameworks like Bayesian inference to quantify selectivity ratios and identify confounding variables (e.g., membrane lipid composition). Publish raw datasets and analysis code for transparency .

Q. What strategies optimize in vivo biodistribution studies of this compound for tumor imaging?

  • Methodological Answer : Use micro-PET/CT imaging in xenograft models with blocking studies (e.g., pre-dose cold ligand) to confirm target specificity. Quantify tumor-to-background ratios (TBR) at multiple time points and correlate with ex vivo autoradiography. Address pharmacokinetic variability by normalizing data to plasma half-life and renal clearance rates .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated vs. control samples. Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify hub genes/proteins. Validate findings via CRISPR knockouts or pharmacological inhibitors .

Data Analysis and Validation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply Akaike’s Information Criterion (AIC) to compare model fits and report 95% confidence intervals. For heterogeneous data, employ mixed-effects models to account for batch variability .

Q. How can researchers ensure the authenticity of this compound’s experimental data?

  • Methodological Answer : Implement raw data audits, including chromatograms, spectral peaks, and instrument calibration logs. Use blockchain-based timestamping for critical datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. Cross-validate findings with independent labs .

Ethical and Methodological Considerations

  • Peer Review : Submit raw data, statistical scripts, and experimental protocols for open peer review to address potential biases or methodological flaws .
  • Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., PerkinElmer Tri-Carb 4910 TR for scintillation counting) .

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